3,4-Dibromothiophen-2-ylmagnesium bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dibromothiophen-2-ylmagnesium bromide can be synthesized through the reaction of 3,4-dibromothiophene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 3,4-dibromothiophene in THF.
- Addition of magnesium turnings to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromothiophen-2-ylmagnesium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is a common solvent for these reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Coupling Products: The major products of coupling reactions are biaryl compounds.
Scientific Research Applications
3,4-Dibromothiophen-2-ylmagnesium bromide is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 3,4-dibromothiophen-2-ylmagnesium bromide involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromothiophene: A precursor to 3,4-dibromothiophen-2-ylmagnesium bromide.
2,5-Dibromothiophene: Another brominated thiophene derivative with similar reactivity.
3-Bromothiophene: A monobrominated thiophene used in similar types of reactions.
Uniqueness
This compound is unique due to its dual bromine substitution, which enhances its reactivity and allows for the formation of more complex molecules compared to its mono- or di-brominated counterparts .
Properties
IUPAC Name |
magnesium;3,4-dibromo-2H-thiophen-2-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2S.BrH.Mg/c5-3-1-7-2-4(3)6;;/h1H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCFASIUIHATDX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=[C-]S1)Br)Br.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3MgS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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